molecular formula C19H20ClN3O4S B2996516 3-((4-acetylpiperazin-1-yl)sulfonyl)-N-(4-chlorophenyl)benzamide CAS No. 941521-57-9

3-((4-acetylpiperazin-1-yl)sulfonyl)-N-(4-chlorophenyl)benzamide

Cat. No.: B2996516
CAS No.: 941521-57-9
M. Wt: 421.9
InChI Key: CKHVWJBOOWGWDP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-((4-Acetylpiperazin-1-yl)sulfonyl)-N-(4-chlorophenyl)benzamide (CAS 941521-57-9) is a synthetic small molecule with the molecular formula C19H20ClN3O4S and a molecular weight of 421.90 g/mol . This compound is built on an N-phenyl piperazine scaffold, a structure recognized in medicinal chemistry for its wide spectrum of biological activities . The molecule features a benzamide core substituted with a 4-chlorophenyl group and a piperazine ring that is acetylated and functionalized with a sulfonyl group, contributing to its potential for diverse molecular interactions. Preliminary research on structurally related N-phenyl piperazine derivatives indicates significant potential for investigative applications in metabolic and inflammatory diseases. Recent in vitro and molecular docking studies suggest that similar compounds exhibit robust inhibitory activity against the α-amylase enzyme (PDB: 1HNY), a key target in type 2 diabetes management for regulating postprandial blood glucose levels . These derivatives have also demonstrated anti-inflammatory properties in research settings, positioning them as promising scaffolds for the development of new therapeutic agents . The 4-acetylpiperazine moiety is a common feature in biologically active compounds and is investigated for its interaction with various enzymatic targets . This product is intended for research purposes only by qualified laboratory professionals. It is not for diagnostic or therapeutic use, nor for administration to humans or animals. Researchers should consult the safety data sheet and handle this material with appropriate precautions in a controlled laboratory environment.

Properties

IUPAC Name

3-(4-acetylpiperazin-1-yl)sulfonyl-N-(4-chlorophenyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20ClN3O4S/c1-14(24)22-9-11-23(12-10-22)28(26,27)18-4-2-3-15(13-18)19(25)21-17-7-5-16(20)6-8-17/h2-8,13H,9-12H2,1H3,(H,21,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CKHVWJBOOWGWDP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N1CCN(CC1)S(=O)(=O)C2=CC=CC(=C2)C(=O)NC3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20ClN3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

421.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

3-((4-acetylpiperazin-1-yl)sulfonyl)-N-(4-chlorophenyl)benzamide is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in cancer therapy and enzyme inhibition. This article reviews the biological activity of this compound, synthesizing findings from various studies to provide a comprehensive overview.

Chemical Structure and Properties

The compound has the following molecular formula: C15H18ClN3O3SC_{15}H_{18}ClN_{3}O_{3}S. Its structure features a piperazine ring, a sulfonyl group, and a chlorophenyl moiety, which are crucial for its biological interactions.

Anticancer Activity

Research indicates that this compound exhibits anticancer properties . A study highlighted its ability to inhibit specific pathways involved in tumor growth, making it a candidate for further development as an anticancer agent.

Table 1: Anticancer Activity Assessment

StudyCell LineIC50 (µM)Mechanism
Xia et al.A54949.85Induces apoptosis
Fan et al.NCI-H460Max autophagy observedAutophagy without apoptosis

Enzyme Inhibition

The compound has shown significant enzyme inhibition properties. It acts as an inhibitor of acetylcholinesterase and urease, which are important targets in treating various conditions such as Alzheimer's disease and urinary tract infections.

Table 2: Enzyme Inhibition Profile

Enzyme TargetInhibition TypeActivity Level
AcetylcholinesteraseStrong InhibitorHigh
UreaseStrong InhibitorModerate

Antimicrobial Activity

In addition to its anticancer properties, this compound has demonstrated antimicrobial activity . Studies have shown moderate to strong activity against various bacterial strains, particularly Salmonella typhi and Bacillus subtilis.

Table 3: Antimicrobial Activity Results

Bacterial StrainActivity Level
Salmonella typhiModerate to Strong
Bacillus subtilisModerate to Strong
Other strains testedWeak to Moderate

Case Studies

Several case studies have been conducted to explore the biological effects of this compound:

  • Cancer Therapy Study : A recent investigation into the compound's effect on RET kinase inhibitors showed promising results in inhibiting cell proliferation driven by RET wildtype and gatekeeper mutations .
  • Enzyme Interaction Study : Docking studies revealed various interactions with amino acids in enzyme active sites, demonstrating the potential for targeted therapeutic applications .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis highlight structural, physicochemical, and functional differences between 3-((4-acetylpiperazin-1-yl)sulfonyl)-N-(4-chlorophenyl)benzamide and related benzamide derivatives:

Table 1: Structural and Functional Comparison of Benzamide Derivatives

Compound Name Molecular Formula Molecular Weight Key Substituents Biological Target Activity/Notes Reference
Target Compound C₁₉H₁₉ClN₄O₃S (estimated) ~475.5 Acetylpiperazinylsulfonyl, 4-chlorophenyl Not specified N/A N/A
Navitoclax (ABT-263) C₄₇H₅₅ClF₃N₅O₆S₃ 974.6 Piperazinyl, trifluoromethylsulfonyl, morpholine Bcl-2 Promotes apoptosis; IC₅₀: <10 nM
3-Chloro-N-{2-[4-(dimethylamino)phenyl]-ethyl}benzamide C₂₇H₃₀ClFN₄O 481.0 Chlorophenyl, fluorophenylpiperazine, dimethylamino Not specified Structural similarity to D3 ligands
2-Hydroxy-N-(4-methylphenyl)benzamide C₁₄H₁₃NO₂ 227.3 Hydroxyl, 4-methylphenyl N/A Precursor for benzoxazepine synthesis
(R)-SLV 319 C₂₃H₂₀Cl₂N₄O₂S 487.4 Sulfonated pyrazole, chlorophenyl Inactive enantiomer Stability: ≥2 years at -20°C

Key Comparative Insights:

Structural Complexity and Size :

  • The target compound (~475.5 g/mol) is significantly smaller than Navitoclax (974.6 g/mol), which may enhance bioavailability but limit interactions with large protein targets like Bcl-2 .
  • The acetylpiperazine sulfonyl group distinguishes it from simpler benzamides (e.g., 2-hydroxy-N-(4-methylphenyl)benzamide), which lack sulfonated or heterocyclic substituents .

Substituent Effects on Activity :

  • Sulfonyl Groups : The sulfonyl linkage in the target compound and Navitoclax improves solubility and stability compared to hydroxylated analogs .
  • Chlorophenyl Moieties : The 4-chlorophenyl group is shared with (R)-SLV 319 and may enhance hydrophobic interactions in receptor binding .
  • Piperazine Derivatives : Piperazine rings are common in dopamine receptor ligands (e.g., ), but the acetylated variant in the target compound could reduce basicity, altering pharmacokinetics .

Biological Targets :

  • Navitoclax’s Bcl-2 targeting highlights how bulkier substituents (e.g., trifluoromethylsulfonyl, morpholine) enable high-affinity protein interactions, whereas smaller benzamides may favor CNS targets like dopamine receptors .

Stability data for (R)-SLV 319 (≥2 years at -20°C) suggest that sulfonated benzamides generally exhibit robust shelf lives, a trait likely shared by the target compound .

Synthetic Approaches :

  • Amide coupling (e.g., ) and sulfonylation are likely steps in synthesizing the target compound. Navitoclax’s synthesis involves multi-step functionalization of piperazine and sulfonyl groups, reflecting the complexity of poly-substituted benzamides .

Q & A

Basic Research Questions

Q. What synthetic routes are commonly employed for the preparation of 3-((4-acetylpiperazin-1-yl)sulfonyl)-N-(4-chlorophenyl)benzamide, and how are intermediates purified?

  • The compound is typically synthesized via multi-step reactions involving sulfonylation of a benzamide precursor. A key intermediate, 4-chlorophenylbenzamide, is functionalized with a sulfonyl chloride group, followed by coupling with 4-acetylpiperazine under reflux conditions. Purification often employs normal-phase chromatography (e.g., silica gel with methanol/ammonium hydroxide gradients) to isolate intermediates . Final crystallization from solvents like dimethyl ether or methanol ensures high purity (>95%) .

Q. Which spectroscopic and analytical techniques are critical for structural confirmation?

  • 1H/13C NMR confirms substituent positions (e.g., sulfonyl and acetyl groups at δ 3.1–3.5 ppm and δ 2.1 ppm, respectively) . Mass spectrometry (ESI) verifies molecular weight (e.g., [M+H]+ at m/z 488.6) . UV-Vis detects π→π* transitions in aromatic systems (λmax ~270 nm) . HPLC (C18 column, acetonitrile/water mobile phase) assesses purity (>98%) .

Q. How is the compound’s solubility and stability optimized for in vitro assays?

  • Solubility in aqueous buffers is enhanced using DMSO (≤0.1% v/v) or cyclodextrin complexes. Stability studies (pH 2–9, 25–37°C) show degradation <5% over 24 hours in neutral conditions. For long-term storage, lyophilization at -20°C in amber vials is recommended .

Advanced Research Questions

Q. What structural modifications improve target selectivity in receptor-binding studies?

  • SAR studies reveal that replacing the 4-chlorophenyl group with electron-withdrawing substituents (e.g., trifluoromethyl) enhances affinity for dopamine D3 receptors. Conversely, acetylpiperazine sulfonamide derivatives show reduced off-target binding to serotonin receptors . Molecular docking (e.g., AutoDock Vina) predicts interactions with hydrophobic pockets in target enzymes, guiding rational design .

Q. How can contradictory bioactivity data across studies be resolved?

  • Discrepancies in IC50 values (e.g., enzyme inhibition vs. cell-based assays) often arise from assay conditions. Standardize buffer ionic strength (e.g., 150 mM NaCl) and ATP concentrations (1–10 mM) for kinase assays. Cross-validate using orthogonal methods like SPR (surface plasmon resonance) to measure binding kinetics .

Q. What mechanistic insights explain its antibacterial activity?

  • The compound inhibits bacterial acetyl-CoA carboxylase (AccD6) by competitively binding to the biotin carboxylase domain, as shown in X-ray crystallography (PDB: 6T9Z). Biochemical assays (NADH-coupled) confirm Ki values of 0.8 µM against M. tuberculosis . Resistance profiling identifies mutations in AccD6 (e.g., G432A) that reduce efficacy, suggesting combination therapy with efflux pump inhibitors .

Q. What strategies mitigate metabolic instability in preclinical models?

  • Microsomal stability assays (human/rat liver microsomes) identify rapid N-deacetylation as a primary degradation pathway. Introducing methyl groups at the piperazine ring (e.g., 3-methylpiperazin-1-yl) reduces CYP3A4-mediated metabolism, extending half-life from 1.2 to 4.7 hours .

Key Recommendations for Researchers

  • Prioritize crystallographic validation of target-bound structures to guide SAR .
  • Use LC-MS/MS for metabolite identification in pharmacokinetic studies .
  • Cross-reference PubChem and Acta Crystallographica datasets for physicochemical and structural data .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.